molecular formula C11H13NO2 B8514365 2-(4-Methoxy-phenyl)-N-methyl-acrylamide

2-(4-Methoxy-phenyl)-N-methyl-acrylamide

Cat. No.: B8514365
M. Wt: 191.23 g/mol
InChI Key: UJIDVSGFLANOAA-UHFFFAOYSA-N
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Description

Overview of Acrylamide (B121943) Scaffolds in Organic Chemistry

The acrylamide functional group is a cornerstone in organic chemistry, recognized for its versatility in synthesis and its presence in a wide array of functional materials and biologically active compounds. Acrylamide, with the chemical formula CH₂=CHC(O)NH₂, is a vinyl-substituted primary amide that serves as a precursor to polyacrylamides. wikipedia.org These polymers are widely used as flocculating agents in water purification and in the manufacturing of paper. wikipedia.orgresearchgate.net

In the realm of medicinal chemistry, the acrylamide moiety is a key component in the design of therapeutic agents. It can act as a reactive group, or "warhead," in covalently targeted therapies. This reactivity allows for the formation of stable bonds with specific amino acid residues in target proteins, a strategy employed in the development of certain enzyme inhibitors. nih.gov Furthermore, the incorporation of an acrylamide group can enhance the drug-like properties of a molecule, including its solubility and cell permeability. nih.gov The versatility of the acrylamide scaffold also extends to its use as a monomer in the creation of "smart" polymers and hydrogels for applications such as drug delivery and tissue engineering. researchgate.net

Significance of Methoxy-substituted Aromatic Systems in Chemical Structures

Aromatic systems are fundamental structural motifs in organic and medicinal chemistry. The addition of a methoxy (B1213986) group (-OCH₃) to an aromatic ring can profoundly influence the molecule's physicochemical and biological properties. The methoxy group is an electron-donating group, which can affect the reactivity of the aromatic ring and its interactions with other molecules.

In the context of drug design, methoxy-substituted aromatic systems are frequently found in approved pharmaceuticals. The methoxy group can enhance a compound's binding affinity to its biological target through favorable interactions within the binding site. It can also improve a molecule's metabolic stability by blocking sites that are susceptible to enzymatic degradation. Studies have shown that the strategic placement of methoxy groups can lead to improved pharmacokinetic profiles. For instance, some research has indicated that certain methoxy-substituted acrylamide derivatives show potential as corrosion inhibitors and may possess antifungal activities. nih.govnih.govresearchgate.net

Rationales for Investigating 2-(4-Methoxy-phenyl)-N-methyl-acrylamide

The specific structure of this compound provides several compelling reasons for its investigation. The combination of the reactive acrylamide scaffold with the electronically modified methoxy-phenyl group suggests a range of potential applications. The presence of the N-methyl group can also influence the compound's properties, such as its solubility and conformation, which can in turn affect its reactivity and biological activity.

Researchers may be interested in this compound for its potential as a monomer in the synthesis of novel functional polymers. The methoxy group could impart specific optical or thermal properties to the resulting polymer, while the acrylamide backbone would provide a robust and versatile platform. In medicinal chemistry, this compound could be explored as a potential therapeutic agent. The methoxy-phenyl group could direct the molecule to specific biological targets, and the acrylamide moiety could engage in covalent interactions, leading to potent and selective inhibition.

Scope and Objectives of Research Endeavors on the Compound

Future research on this compound is likely to encompass a multi-faceted approach, spanning from fundamental synthesis and characterization to the exploration of its practical applications.

Key research objectives may include:

Synthesis and Optimization: Developing efficient and scalable synthetic routes to produce the compound with high purity.

Physicochemical Characterization: A thorough analysis of its structural, spectroscopic, and thermal properties to establish a comprehensive profile.

Polymerization Studies: Investigating its ability to act as a monomer for the creation of new polymers and characterizing the properties of these materials.

Biological Evaluation: Screening the compound for various biological activities, such as anticancer, antimicrobial, or anti-inflammatory effects, based on the known properties of related structures. nih.govresearchgate.net

Mechanistic Studies: Elucidating the mechanisms of action if any biological activity is observed, including its interactions with cellular targets.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₁₁H₁₃NO₂ nih.gov
Molecular Weight 191.23 g/mol
IUPAC Name 2-(4-methoxyphenyl)-N-methylprop-2-enamide
CAS Number 108876-71-9
Appearance Predicted to be a solid at room temperature
Solubility Expected to have some solubility in organic solvents

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H13NO2

Molecular Weight

191.23 g/mol

IUPAC Name

2-(4-methoxyphenyl)-N-methylprop-2-enamide

InChI

InChI=1S/C11H13NO2/c1-8(11(13)12-2)9-4-6-10(14-3)7-5-9/h4-7H,1H2,2-3H3,(H,12,13)

InChI Key

UJIDVSGFLANOAA-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)C(=C)C1=CC=C(C=C1)OC

Origin of Product

United States

Synthetic Methodologies and Route Optimization for 2 4 Methoxy Phenyl N Methyl Acrylamide

Retrosynthetic Analysis of the Target Compound

Retrosynthetic analysis of 2-(4-Methoxy-phenyl)-N-methyl-acrylamide involves the disconnection of the molecule into simpler, commercially available starting materials. The primary disconnections for the target compound are at the amide bond and the α,β-unsaturated system.

Amide Bond Disconnection: This approach breaks the bond between the carbonyl carbon and the nitrogen atom. This leads to two potential precursors: 2-(4-methoxyphenyl)acrylic acid and methylamine (B109427). This is a common and often straightforward method for amide synthesis.

C=C Double Bond Disconnection (α,β-Unsaturated System): This disconnection focuses on the formation of the carbon-carbon double bond. This can be envisioned through several pathways, including Wittig-type reactions or condensation reactions. For instance, a Knoevenagel-type condensation could involve the reaction of a carbonyl compound with an active methylene (B1212753) compound. This might lead back to 4-methoxybenzaldehyde (B44291) and an N-methyl-2-haloacetamide derivative.

Aryl-Alkene Bond Disconnection: A third disconnection strategy targets the bond between the phenyl ring and the acrylamide (B121943) moiety. This suggests a cross-coupling reaction, such as a Heck or Suzuki reaction, which would involve a substituted acrylamide and an aryl boronic acid or aryl halide.

These disconnections provide a roadmap for potential synthetic strategies, which can then be evaluated based on feasibility, atom economy, and the availability of starting materials.

Classical and Modern Approaches to Acrylamide Synthesis

The synthesis of acrylamides is a well-established area of organic chemistry, with a variety of methods available. These range from traditional acylation reactions to more modern transition metal-catalyzed approaches.

A common and direct method for forming the amide bond is through the acylation of an amine with an activated carboxylic acid derivative. In the context of this compound, this would involve the reaction of methylamine with an activated form of 2-(4-methoxyphenyl)acrylic acid.

The carboxylic acid can be activated in several ways:

Acyl Chlorides: The most common method involves converting the carboxylic acid to its corresponding acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting acyl chloride is highly reactive and readily undergoes nucleophilic attack by the amine. researchgate.net

Acid Anhydrides: Symmetrical or mixed anhydrides can also be used as acylating agents. These are generally less reactive than acyl chlorides but can be effective. A process for preparing N-methyl(meth)acrylamide by reacting (meth)acrylic anhydride (B1165640) with methylamine in the absence of water has been described. google.com

Coupling Reagents: A wide array of coupling reagents, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), can be used to facilitate the direct amidation of a carboxylic acid with an amine. These reagents activate the carboxylic acid in situ, forming a highly reactive intermediate that is then attacked by the amine.

The choice of activating agent often depends on the specific substrate and the desired reaction conditions. For instance, the use of acyl chlorides is highly effective but may not be suitable for substrates with sensitive functional groups.

The Knoevenagel condensation is a powerful tool for the formation of carbon-carbon double bonds, particularly in the synthesis of α,β-unsaturated carbonyl compounds. purechemistry.orgwikipedia.org This reaction involves the condensation of an aldehyde or ketone with a compound containing an active methylene group, catalyzed by a weak base. wikipedia.org

For the synthesis of this compound, a Knoevenagel-type approach could involve the reaction of 4-methoxybenzaldehyde with an N-methyl-substituted active methylene compound, such as N-methyl-2-cyanoacetamide or N-methylmalonamic acid. The reaction is typically followed by decarboxylation to yield the desired α,β-unsaturated amide. organic-chemistry.org

A modification of this reaction, the Doebner-Knoevenagel condensation, utilizes pyridine (B92270) as a catalyst and often involves a malonic acid derivative, leading to concomitant condensation and decarboxylation. organic-chemistry.orgorganic-chemistry.org This method has been successfully applied to the synthesis of various acrylamides under mild conditions. organic-chemistry.orgorganic-chemistry.org It has been noted that amides can sometimes act as surrogates for aldehydes in a one-pot Knoevenagel-type condensation reaction. sciengine.com

Table 1: Comparison of Catalysts for Knoevenagel Condensation

CatalystReaction ConditionsAdvantagesDisadvantages
Piperidine Mild base, often used in ethanolReadily available, effective for many substratesCan sometimes lead to side reactions
Pyridine Used in the Doebner modification, often with heatingPromotes decarboxylationCan require higher temperatures
Lewis Acids e.g., TiCl₄, In(OTf)₃Can enhance reactivity and selectivityMay require anhydrous conditions, catalyst removal
Organocatalysts e.g., Proline, DMAPMild conditions, often enantioselectiveCan be expensive, may require longer reaction times

Transition metal catalysis has emerged as a versatile and efficient tool for the synthesis of complex organic molecules, including acrylamides. rsc.org These methods often offer high selectivity and functional group tolerance.

Heck Reaction: The Heck reaction involves the coupling of an aryl or vinyl halide with an alkene in the presence of a palladium catalyst. For the synthesis of this compound, this could involve the reaction of a 4-methoxyphenyl (B3050149) halide with N-methylacrylamide.

Suzuki Coupling: The Suzuki coupling reaction utilizes a palladium catalyst to couple an organoboron compound with an aryl or vinyl halide. A potential route would be the coupling of 4-methoxyphenylboronic acid with a 2-halo-N-methyl-acrylamide derivative.

Carbonylation Reactions: Palladium-catalyzed carbonylation reactions have been reported for the synthesis of acrylamides from vinyl halides and amines with carbon monoxide. rsc.org Another approach involves the nickel-catalyzed coupling of α-olefins and isocyanates. nih.gov These methods provide a direct route to the acrylamide functionality.

Recent research has also explored the chemodivergent cross-coupling of acrylamides with vinyl acetates via metal-catalyzed C-H activation. acs.org

Table 2: Overview of Transition Metal-Catalyzed Reactions for Acrylamide Synthesis

ReactionCatalystReactantsKey Features
Heck Reaction PalladiumAryl/Vinyl Halide + AlkeneForms C-C bond, good for functional group tolerance
Suzuki Coupling PalladiumOrganoboron Compound + Aryl/Vinyl HalideMild conditions, high yields
Carbonylation Palladium/NickelVinyl Halide/Alkene + Amine/Isocyanate + CODirect introduction of carbonyl group
C-H Activation Rhodium/RutheniumAcrylamide + Coupling PartnerAtom economical, avoids pre-functionalization

The Michael addition, or conjugate addition, involves the addition of a nucleophile to an α,β-unsaturated carbonyl compound. nih.gov While not a direct method for synthesizing the acrylamide double bond, it can be a key step in a multi-step sequence.

For instance, a Michael addition of a nucleophile to a suitable precursor could be followed by an elimination reaction to generate the desired double bond. A study has shown the development of a Michael addition of an amide to an acrylate (B77674) or acrylamide in the presence of a phosphazene base. acs.org The regioselectivity of Michael addition reactions to asymmetric divinylic compounds has also been investigated. rsc.orgrsc.org This approach offers a way to introduce the aryl group at the β-position of the acrylamide system. For example, a Michael addition of a 4-methoxyphenyl-based nucleophile to a propiolamide (B17871) derivative, followed by a subsequent transformation, could yield the target compound.

Synthesis of Key Intermediates for this compound

The successful synthesis of the target compound relies on the efficient preparation of key intermediates.

2-(4-Methoxyphenyl)acetic acid: This intermediate is crucial for the acylation route. It can be synthesized from 4-methoxyphenylacetonitrile (B141487) via hydrolysis. google.com Another method involves the regioselective bromination of 4-methoxyphenylacetic acid to produce 2-(3-bromo-4-methoxyphenyl)acetic acid, which could potentially be a precursor. nih.gov

N-methylacrylamide: This is a key building block for several of the discussed synthetic routes. It can be prepared by the reaction of acryloyl chloride with methylamine. academie-sciences.fr

4-Methoxybenzaldehyde: This aldehyde is a common starting material for Knoevenagel condensation reactions.

N-Methyl-2-haloacetamides: These compounds, such as N-methyl-2-chloroacetamide, are important for routes involving the formation of the C=C double bond via condensation or Wittig-type reactions.

Preparation of 4-Methoxyphenyl Building Blocks

The primary building block for the target compound is a derivative of 4-methoxyphenylacetic acid. This intermediate provides the core phenylacetic structure to which the acrylamide functionality is attached. Several synthetic routes are available for the preparation of 4-methoxyphenylacetic acid, starting from various commercially available materials.

One common method involves the hydrolysis of 4-methoxyphenylacetonitrile (p-methoxybenzyl cyanide). This reaction can be carried out under acidic or basic conditions. For instance, refluxing 4-methoxyphenylacetonitrile with a concentrated sulfuric acid solution (30-70%) at temperatures between 90°C and 150°C yields the desired carboxylic acid. google.com An alternative basic hydrolysis method involves heating the nitrile with a solution of sodium hydroxide (B78521) in a mixture of water and ethanol, achieving yields of up to 87.1%. chemicalbook.com

Another synthetic pathway starts from 4-methoxyphenyl acetaldehyde. This aldehyde can be oxidized to the corresponding carboxylic acid using various oxidizing agents. A documented process uses a buffered solution of sodium chlorite (B76162) and hydrogen peroxide in dichloromethane, followed by acidification to precipitate the 4-methoxyphenylacetic acid product. googleapis.com

4-Methoxyphenylacetic acid is a versatile intermediate used in the synthesis of various pharmaceuticals, including dextromethorphan (B48470) and puerarin, and serves as a crucial precursor for the ultimate synthesis of this compound. chemicalbook.com

Table 1: Selected Synthetic Routes for 4-Methoxyphenylacetic Acid

Starting Material Reagents Conditions Yield
4-Methoxyphenylacetonitrile Sodium Hydroxide, Ethanol, Water Reflux 87.1% chemicalbook.com
4-Methoxyphenylacetonitrile 30-70% Sulfuric Acid 90-150°C, Reflux High google.com
4-Methoxyphenyl Acetaldehyde Sodium Chlorite, Hydrogen Peroxide, Buffer 5-10°C Not specified googleapis.com

Synthesis of N-Methylamine Precursors

The "N-methyl" portion of the target molecule is introduced via a precursor containing a methylamine group. The most direct precursor is methylamine itself, which is a commercially available gas often supplied as a solution in water or an alcohol. The synthesis of the final amide typically involves the reaction of methylamine with an activated form of a carboxylic acid derived from the 4-methoxyphenyl building block.

Alternatively, N-methylacrylamide can be synthesized and used in subsequent reactions. The preparation of N-methyl(meth)acrylamide can be achieved by reacting (meth)acrylic anhydride with methylamine. google.com This reaction can be performed at pressures ranging from 0.5 to 10 bar and is often strongly exothermic, requiring careful temperature control, typically not exceeding 40°C. google.com Another route involves the reaction of alkyl esters of acrylic acid with methylamine, though this method may require more than two equivalents of the amine, making it less atom-economical. google.com For laboratory and industrial-scale synthesis of the target compound, the direct use of methylamine in an amidation reaction is often the more straightforward approach.

Optimization of Reaction Conditions and Yield Enhancement

The formation of the amide bond is the critical step in synthesizing this compound. Optimizing reaction conditions such as solvent, catalyst, temperature, and pressure is paramount for maximizing yield, purity, and reaction efficiency.

Solvent Effects and Reaction Kinetics in Acrylamide Synthesis

The choice of solvent plays a crucial role in amide synthesis, influencing reactant solubility, reaction rates, and even the product distribution. ucl.ac.uknih.gov Dichloromethane (DCM) and N,N-dimethylformamide (DMF) are the most prevalently used solvents for amidation reactions due to their excellent ability to solubilize a wide range of reactants. ucl.ac.ukrsc.org However, due to environmental and health concerns, there is a significant drive to replace them with greener alternatives. researchgate.net

Studies have evaluated a range of alternative solvents for their efficacy in amide coupling reactions. Solvents such as ethyl acetate (B1210297) (EtOAc), 2-methyltetrahydrofuran (B130290) (2-MeTHF), and dimethyl carbonate (DMC) have been identified as effective replacements for DCM and DMF in many cases, providing comparable reaction times and conversions. rsc.orgresearchgate.net For instance, in a study using various carboxylic acids and amines, 2-MeTHF and EtOAc were found to be suitable alternatives, especially when COMU (1-cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) was used as the coupling agent. rsc.orgresearchgate.net The choice of solvent can be critical; in some cases, halogenated solvents may favor the formation of the desired primary amide, whereas non-halogenated solvents like dioxane can lead to the formation of imides as byproducts. nih.gov

Table 2: Performance of Alternative Solvents in Amidation Reactions

Solvent Class Performance Notes
Dichloromethane (DCM) Halogenated Commonly used, effective, but has toxicity concerns. rsc.org
N,N-Dimethylformamide (DMF) Dipolar Aprotic Widely used, high solubilizing power, but reprotoxic. ucl.ac.ukrsc.org
Ethyl Acetate (EtOAc) Ester Greener alternative, effective in many coupling reactions. rsc.org
2-Methyltetrahydrofuran (2-MeTHF) Ether Bio-derived, good replacement for DCM/DMF. rsc.orgresearchgate.net
Cyclopentyl Methyl Ether (CPME) Ether Good performance, higher boiling point similar to toluene. researchgate.netwhiterose.ac.uk
Dihydrolevoglucosenone (Cyrene) Dipolar Aprotic Bio-based, promising substitute for DMF and NMP. researchgate.net

Catalyst Selection and Loading for Specific Transformations

Traditional amide synthesis often relies on stoichiometric activating agents (coupling reagents) like carbodiimides (e.g., EDC) or phosphonium/uronium salts (e.g., HATU, PyBOP), which generate significant amounts of waste. ucl.ac.ukcatalyticamidation.info Catalytic direct amidation, which forms the amide bond from a carboxylic acid and an amine with the removal of only water, is a much more efficient and greener alternative. catalyticamidation.info

A variety of catalysts have been developed for this purpose:

Boron-based catalysts : Boric acid and various boronic acids are among the most common and effective catalysts for direct amidation. ucl.ac.uksemanticscholar.orgrsc.org They are attractive due to their low toxicity and cost. These reactions often require azeotropic water removal (e.g., using a Dean-Stark apparatus) or the use of molecular sieves to drive the reaction to completion. ucl.ac.uk The catalytic mechanism is believed to involve the activation of the carboxylic acid through the formation of bridged B-O-B species. catalyticamidation.info

Transition Metal Catalysts : Various transition metals, including titanium, zirconium, palladium, copper, and ruthenium, have been shown to catalyze amide formation. rsc.orgnumberanalytics.comsigmaaldrich.com For example, zirconium(IV) chloride (ZrCl4) can catalyze the coupling of carboxylic acids and amines with catalyst loadings of up to 10 mol% at temperatures around 110°C. rsc.org Ruthenium pincer complexes can facilitate the dehydrogenative coupling of alcohols and amines to form amides, releasing hydrogen gas as the only byproduct. sigmaaldrich.combohrium.com

Organocatalysts : Small organic molecules can also serve as catalysts. For instance, 4-dimethylaminopyridine (B28879) (DMAP) and its derivatives are known to catalyze the acylation of amines. numberanalytics.com

Catalyst loading is a critical parameter to optimize. While higher loadings can increase reaction rates, the goal is to use the minimum amount of catalyst necessary for efficient conversion to reduce costs and minimize potential contamination of the final product. rsc.org

Temperature and Pressure Control in Organic Synthesis

Temperature is a critical parameter in the synthesis of this compound. In the absence of a catalyst, direct thermal condensation of a carboxylic acid and an amine to form an amide often requires high temperatures to overcome the activation energy barrier and remove the water byproduct. ucl.ac.uknih.gov However, elevated temperatures can also lead to side reactions and decomposition, particularly for complex molecules. Acrylamide formation itself can be highly temperature-dependent, with a sudden increase in formation rates observed at temperatures between 170-180°C in some contexts. researchgate.net

The use of catalysts is a key strategy to lower the required reaction temperature, often allowing amidations to proceed efficiently at room temperature or with gentle heating (e.g., 25-50°C). ucl.ac.uk For less reactive substrates, such as less nucleophilic amines, a moderate increase in temperature may still be necessary even with a catalyst. rsc.org Precise temperature control is also essential during exothermic steps, such as the reaction of an amine with an acid chloride or anhydride, to prevent runaway reactions. google.com

Most amide synthesis reactions are conducted at atmospheric pressure. The application of high pressure is generally not required and is uncommon for this type of transformation. nih.gov However, pressure control can be relevant when using volatile reactants like methylamine gas, where the reaction might be conducted in a sealed pressure vessel to maintain the concentration of the amine in the reaction mixture. google.com Reduced pressure is more commonly employed during the workup phase, for example, to remove solvents via rotary evaporation. kpi.ua

Green Chemistry Approaches in Acrylamide Synthesis

The principles of green chemistry are increasingly being applied to amide synthesis to reduce environmental impact and improve safety. The synthesis of this compound can be made more sustainable through several strategies.

Catalytic Methods : The foremost green approach is the shift from stoichiometric coupling agents to catalytic direct amidation. sigmaaldrich.combohrium.com As discussed, catalysts based on boron or transition metals enable the reaction between a carboxylic acid and an amine, generating water as the sole byproduct. This dramatically improves atom economy and reduces waste compared to traditional methods that produce large quantities of byproducts from the coupling reagents. ucl.ac.uksemanticscholar.org

Greener Solvents : Replacing hazardous solvents like DMF and DCM with more benign alternatives is a key focus. researchgate.net Bio-derived solvents such as 2-MeTHF and Cyrene, or solvents with better environmental profiles like ethyl acetate and cyclopentyl methyl ether (CPME), are increasingly used. rsc.orgresearchgate.net In some cases, reactions can be performed in water or in novel media like reactive deep eutectic solvents (RDESs), where the solvent also acts as a reactant, further reducing waste. rsc.org

Solvent-Free Synthesis : An even greener approach is to eliminate the solvent entirely. Mechanochemical synthesis, which uses mechanical energy from grinding or milling to drive reactions, is one such method. numberanalytics.com Solvent-free procedures involving direct heating of a mixture of a carboxylic acid and urea (B33335) (as an amine source surrogate) with a boric acid catalyst have also been developed, offering a rapid and efficient route to amides. semanticscholar.org

Biocatalysis : The use of enzymes, such as lipases and amidases, as catalysts offers a highly selective and environmentally friendly path to amide synthesis. ucl.ac.uknumberanalytics.com Biocatalytic reactions are performed under mild conditions (temperature and pH) and in aqueous media, minimizing energy consumption and avoiding hazardous reagents. numberanalytics.com While the substrate scope can be a limitation, ongoing research is expanding the range of enzymes available for complex amide synthesis. ucl.ac.uk

By integrating these green chemistry principles, the synthesis of specialized acrylamides can be performed more efficiently, safely, and with a significantly reduced environmental footprint.

Advanced Spectroscopic and Crystallographic Characterization of 2 4 Methoxy Phenyl N Methyl Acrylamide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Detailed experimental data for the ¹H NMR, ¹³C NMR, and 2D NMR analysis of 2-(4-Methoxy-phenyl)-N-methyl-acrylamide are not publicly available. This information is crucial for the definitive assignment of the proton and carbon environments and for establishing the connectivity and spatial relationships of atoms within the molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environment Analysis

Specific chemical shifts (δ), coupling constants (J), and multiplicity data for the protons in this compound were not found in the searched literature.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Framework Elucidation

Authoritative data detailing the chemical shifts for the carbon atoms that constitute the framework of this compound could not be retrieved.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Proximity

No studies reporting the use of two-dimensional NMR techniques to confirm the structural assignment and connectivity of this compound were identified.

Mass Spectrometry (MS) Analysis for Molecular Weight and Fragmentation Patterns

Specific mass spectrometry data, which would confirm the molecular weight and provide insight into the fragmentation patterns of this compound, are not available.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

The exact mass of the molecular ion ([M]+ or [M+H]+) for this compound, as determined by HRMS, has not been reported in the available literature.

Electron Ionization Mass Spectrometry (EI-MS)

Data on the mass-to-charge ratios (m/z) and relative abundances of fragments produced from this compound upon electron ionization were not found.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is exceptionally well-suited for the analysis of polar and semi-polar organic molecules such as this compound. This method allows for the ionization of the analyte directly from a solution, which typically results in the formation of intact molecular ions with minimal fragmentation. The resulting mass spectrum provides valuable information regarding the molecular weight and elemental composition of the compound.

In the positive ion mode of ESI-MS, this compound is expected to readily form a protonated molecule, [M+H]⁺. The nitrogen and oxygen atoms within the molecule, particularly the amide and methoxy (B1213986) groups, can be protonated. Adducts with other cations present in the solvent, such as sodium [M+Na]⁺ or potassium [M+K]⁺, may also be observed, which can aid in the confirmation of the molecular weight. The high-resolution mass spectrometry (HRMS) analysis of the protonated molecule would yield a highly accurate mass measurement, allowing for the determination of the elemental formula. For instance, the calculated m/z for the [M+H]⁺ ion of a related compound, 2-chloro-N-(4-methoxyphenyl)acetamide (C₉H₁₀ClNO₂), has been reported as 199.04, with an experimental value of 199.0105, demonstrating the accuracy of this technique. nih.gov

While ESI is a soft ionization technique, some fragmentation can be induced in the mass spectrometer to obtain structural information. Tandem mass spectrometry (MS/MS) experiments on the protonated molecular ion of this compound would likely reveal characteristic fragmentation patterns. Key fragment ions would be expected to arise from the cleavage of the amide bond, the loss of the methyl group from the nitrogen or the methoxy group, and fragmentation of the acrylamide (B121943) backbone. These fragmentation patterns provide confirmatory evidence for the structure of the molecule. The study of acrylamide adducts to proteins using ESI-MS has shown that the acrylamide moiety itself has a mass of 71 Da, which is a key identifier in fragmentation analysis. nih.gov

Vibrational Spectroscopy for Functional Group Identification

Fourier-Transform Infrared (FTIR) Spectroscopy

Fourier-Transform Infrared (FTIR) spectroscopy is a powerful analytical technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The FTIR spectrum of this compound is expected to exhibit a series of characteristic absorption bands corresponding to the vibrations of its constituent bonds.

The presence of the N-methyl-acrylamide group will give rise to several distinct peaks. A prominent feature will be the N-H stretching vibration of the secondary amide, which is anticipated to appear in the region of 3300-3500 cm⁻¹. For a similar compound, 2-chloro-N-(4-methoxyphenyl)acetamide, the N-H amide stretch was observed at 3292 cm⁻¹. nih.gov The strong carbonyl (C=O) stretching vibration of the amide I band is expected in the range of 1630-1680 cm⁻¹. In N-(2-methoxyphenyl)acetamide, this peak is found at 1660 cm⁻¹. nih.gov The N-H bending vibration, known as the amide II band, typically appears around 1520-1570 cm⁻¹. The C-N stretching vibration of the amide group is expected in the 1020-1250 cm⁻¹ region. nih.gov The vinyl group (C=C) of the acrylamide moiety will show a stretching vibration around 1600-1640 cm⁻¹.

The 4-methoxyphenyl (B3050149) group will also produce characteristic absorption bands. The aromatic C-H stretching vibrations are expected to be observed above 3000 cm⁻¹. nih.gov The C=C stretching vibrations within the aromatic ring will likely appear as a series of peaks in the 1450-1600 cm⁻¹ region. The C-O-C stretching vibrations of the methoxy group are anticipated to produce strong, characteristic bands. Specifically, the asymmetric C-O-C stretch is typically found around 1250 cm⁻¹, and the symmetric stretch is observed near 1040 cm⁻¹.

Table 1: Predicted FTIR Spectral Data for this compound

Vibrational Mode Functional Group Expected Wavenumber (cm⁻¹)
N-H Stretch Secondary Amide 3300 - 3500
Aromatic C-H Stretch Phenyl Ring 3000 - 3100
Aliphatic C-H Stretch Methyl Group 2850 - 2960
C=O Stretch (Amide I) Amide 1630 - 1680
C=C Stretch Vinyl Group 1600 - 1640
C=C Stretch Aromatic Ring 1450 - 1600
N-H Bend (Amide II) Amide 1520 - 1570
Asymmetric C-O-C Stretch Methoxy Group ~1250
C-N Stretch Amide 1020 - 1250

Raman Spectroscopy Applications

Raman spectroscopy provides complementary information to FTIR spectroscopy and is particularly useful for identifying non-polar bonds and symmetric vibrations. For conjugated molecules like this compound, Raman spectroscopy can offer detailed insights into the structure of the carbon skeleton. imperial.ac.uk

The C=C stretching vibration of the vinyl group in the acrylamide moiety is expected to produce a strong and characteristic Raman signal in the region of 1600-1650 cm⁻¹. Studies on acrylamide polymerization have identified the C=C double bond peak for acrylamide at 1607 cm⁻¹. nih.govresearchgate.net The C=C stretching vibrations of the 4-methoxyphenyl ring are also expected to be prominent in the Raman spectrum, typically appearing in the 1580-1610 cm⁻¹ range.

The methoxy group will also have characteristic Raman active modes. For anisole (B1667542), a structurally related compound, Raman spectra show distinct peaks that can be attributed to the vibrations of the methoxy group and the phenyl ring. chemicalbook.comresearchgate.netspectrabase.com The symmetric stretching of the C-O-C bond and the rocking modes of the methyl group are expected to be Raman active. Furthermore, the breathing mode of the phenyl ring, which is often weak in the FTIR spectrum, should give a strong signal in the Raman spectrum. The C-H bending modes of the vinyl group are also expected to be observable. For instance, in acrylamide, the bending mode of the CH bond is observed at 1284 cm⁻¹. nih.govresearchgate.net

Table 2: Predicted Raman Active Modes for this compound

Vibrational Mode Functional Group Expected Raman Shift (cm⁻¹)
C=C Stretch Vinyl Group 1600 - 1650
C=C Stretch Aromatic Ring 1580 - 1610
C-H Bend Vinyl Group ~1280
Ring Breathing Phenyl Ring ~1000

Electronic Absorption and Emission Spectroscopy

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to be dominated by π → π* transitions due to the presence of the conjugated system formed by the 4-methoxyphenyl ring and the acrylamide group.

The phenyl ring conjugated with the acrylamide moiety constitutes a chromophore that will absorb UV radiation. The presence of the electron-donating methoxy group (-OCH₃) on the phenyl ring is expected to cause a bathochromic (red) shift of the absorption maximum compared to an unsubstituted phenyl group. This is due to the extension of the conjugated system through the lone pair of electrons on the oxygen atom.

Two main π → π* transitions are anticipated. The first, a high-energy transition, will be analogous to the primary band of benzene (B151609), while the second, at a longer wavelength, will correspond to the secondary benzenoid band. The conjugation with the acrylamide group will further shift these bands to longer wavelengths. For similar conjugated systems, such as 4-dimethylamino-trans-styrenes, the long-wavelength absorption band is attributed to an intense π → π* transition along the long axis of the molecule. researchgate.net Additionally, a weaker n → π* transition, arising from the non-bonding electrons of the carbonyl oxygen, may be observed, although it might be obscured by the more intense π → π* bands.

Table 3: Expected Electronic Transitions for this compound

Transition Type Chromophore Expected Wavelength Range (nm)
π → π* Phenyl ring and acrylamide 250 - 350

Fluorescence Spectroscopy Investigations

Fluorescence spectroscopy measures the emission of light from a molecule after it has absorbed light. For a molecule to be fluorescent, it must possess a rigid, planar structure and an extended conjugated π-system. While simple acrylamides are generally not strongly fluorescent, the presence of the 4-methoxyphenyl group in this compound could potentially induce fluorescence.

The electron-donating methoxy group can enhance the fluorescence quantum yield in aromatic systems. The fluorescence emission is expected to be a mirror image of the lowest energy absorption band (the S₀ → S₁ transition). The Stokes shift, which is the difference in wavelength between the absorption maximum and the emission maximum, can provide information about the change in geometry and electronic distribution of the molecule in the excited state.

Studies on other methoxy-substituted aromatic compounds have shown that they can exhibit significant photoluminescence. nih.gov For instance, methoxy derivatives of 1,3-diphenyl-1H-pyrazolo[3,4-b]quinoline are characterized by highly solvatochromic photoluminescent spectra, indicating a strong electron transfer effect in the excited state. nih.gov It is plausible that this compound could exhibit similar behavior, with its fluorescence properties being sensitive to the polarity of the solvent. A method for the determination of acrylamide in food samples has been developed based on its degradation product reacting with fluorescamine to produce a fluorescent compound with an emission at 480 nm, although this is an indirect measurement of the parent molecule's fluorescence. nih.gov


X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is an indispensable analytical technique for the unambiguous determination of the three-dimensional atomic arrangement of a crystalline solid. This method provides precise information on bond lengths, bond angles, and the spatial relationship between molecules, offering a definitive understanding of the compound's solid-state conformation and the intricate network of intermolecular forces that govern its crystal lattice.

Single Crystal X-ray Diffraction Studies

To date, a comprehensive single-crystal X-ray diffraction study for the specific compound this compound has not been reported in publicly accessible crystallographic databases. While crystallographic data for structurally related compounds are available, the precise atomic coordinates, unit cell dimensions, and space group for the title compound remain to be determined.

The process of single-crystal X-ray diffraction involves irradiating a high-quality single crystal with a monochromatic X-ray beam. The resulting diffraction pattern, which arises from the constructive interference of X-rays scattered by the electron clouds of the atoms within the crystal lattice, is meticulously recorded. Mathematical analysis of the positions and intensities of the diffracted beams allows for the generation of an electron density map, from which the positions of the individual atoms can be deduced.

For a compound like this compound, a successful crystallographic analysis would yield a detailed set of data, which would be presented in a standardized format as shown in the hypothetical table below.

Interactive Data Table: Hypothetical Crystallographic Data for this compound

ParameterValue (Hypothetical)
Empirical formulaC₁₁H₁₃NO₂
Formula weight191.23
Crystal systemMonoclinic
Space groupP2₁/c
a (Å)10.123(4)
b (Å)8.456(2)
c (Å)12.345(5)
α (°)90
β (°)109.87(2)
γ (°)90
Volume (ų)998.7(6)
Z4
Calculated density (g/cm³)1.271
Absorption coefficient (mm⁻¹)0.089
F(000)408

Note: The data presented in this table is hypothetical and serves as an illustrative example of the parameters that would be determined from a single-crystal X-ray diffraction study.

This data would provide the foundational information for a complete structural elucidation, including the precise measurement of all bond lengths and angles within the molecule.

Analysis of Crystal Packing and Intermolecular Interactions, including Hydrogen Bonding

The arrangement of molecules in a crystal, known as crystal packing, is dictated by a variety of non-covalent intermolecular interactions. A thorough analysis of the crystal structure of this compound would reveal the nature and geometry of these interactions, which are crucial for understanding the physical properties of the solid material.

Given the molecular structure of this compound, which contains a hydrogen bond donor (the N-H group of the amide) and multiple hydrogen bond acceptors (the carbonyl oxygen and the methoxy oxygen), it is highly probable that hydrogen bonding plays a significant role in its crystal packing. These N-H···O hydrogen bonds would likely be a dominant directional force, organizing the molecules into specific motifs such as chains, dimers, or more complex networks.

A detailed crystallographic report would quantify these interactions, providing information on their lengths and angles, as summarized in the hypothetical table below.

Interactive Data Table: Hypothetical Intermolecular Interaction Geometry for this compound

Donor-H···AcceptorD-H (Å)H···A (Å)D···A (Å)∠D-H···A (°)
N-H···O=C0.862.052.91175
C(aryl)-H···O(methoxy)0.932.503.40160

Note: The data in this table is hypothetical and illustrates the type of geometric parameters used to characterize intermolecular interactions.

The interplay of these various intermolecular forces would define the supramolecular architecture of this compound in the solid state, influencing properties such as melting point, solubility, and crystal morphology. Without experimental crystallographic data, the specific packing arrangement and the precise nature of the intermolecular interactions remain a subject for future investigation.

Computational Chemistry and Theoretical Modeling of 2 4 Methoxy Phenyl N Methyl Acrylamide

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the electronic nature of a molecule. These methods solve the Schrödinger equation for a given molecular system, providing detailed information about its energy, electron distribution, and other electronic properties.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. By optimizing the molecular geometry, DFT calculations can determine the most stable three-dimensional arrangement of atoms, corresponding to the minimum energy state. This optimization provides crucial data on bond lengths, bond angles, and dihedral angles, which are essential for understanding the molecule's stability and steric properties. nih.govnih.gov

For a molecule like 2-(4-Methoxy-phenyl)-N-methyl-acrylamide, DFT calculations would reveal the planarity of the acrylamide (B121943) group and the rotational orientation of the 4-methoxyphenyl (B3050149) ring relative to the vinyl group. The stability of the molecule is directly related to its total energy calculated at the optimized geometry. Functionals such as B3LYP, combined with basis sets like 6-311++G(d,p), are commonly employed to achieve a balance between accuracy and computational cost for organic molecules. researchgate.netnih.gov The electronic properties derived from these calculations, such as dipole moment and polarizability, further characterize the molecule's interaction with external electric fields.

Table 1: Representative Geometric Parameters from DFT Calculations for Phenyl Acrylamide Derivatives Note: The following data is representative of typical bond lengths and angles found in structurally similar compounds and serves to illustrate the expected values for this compound.

ParameterBond/AngleTypical Value
Bond Lengths C=O (Amide)~1.23 Å
C-N (Amide)~1.36 Å
C=C (Acrylamide)~1.34 Å
C-C (Phenyl-Acrylamide)~1.49 Å
C-O (Methoxy)~1.37 Å
Bond Angles O=C-N (Amide)~123°
C=C-C (Acrylamide)~121°
C-O-C (Methoxy)~118°

Frontier Molecular Orbital (FMO) theory is crucial for predicting the chemical reactivity of a molecule. nih.gov The two key orbitals in this theory are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy of the HOMO is related to the ionization potential, and the energy of the LUMO is related to the electron affinity.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of molecular stability and reactivity. nih.gov A large energy gap suggests high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a small energy gap indicates that the molecule is more reactive and can be easily polarized. researchgate.net For this compound, the HOMO is expected to be localized primarily on the electron-rich 4-methoxyphenyl ring, while the LUMO is likely distributed over the electron-withdrawing acrylamide moiety. nih.govresearchgate.net This distribution facilitates intramolecular charge transfer upon electronic excitation.

Table 2: Representative Frontier Molecular Orbital Energies for Aromatic Acrylamide Analogs Note: These values are illustrative and derived from computational studies on analogous molecules to represent the expected electronic characteristics.

Molecular OrbitalEnergy (eV)
HOMO ~ -6.5 to -5.5 eV
LUMO ~ -2.0 to -1.0 eV
HOMO-LUMO Gap (ΔE) ~ 4.0 to 5.0 eV

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites. nih.gov The MEP map illustrates the electrostatic potential on the electron density surface, using a color scale to indicate different charge regions.

Typically, electron-rich regions, which are susceptible to electrophilic attack, are colored red. These areas correspond to negative electrostatic potential and are often associated with lone pairs of electrons on electronegative atoms. For this compound, the carbonyl oxygen of the amide group is expected to be the most electron-rich site. researchgate.net Electron-deficient regions, prone to nucleophilic attack, are colored blue, representing positive electrostatic potential. These are usually found around hydrogen atoms bonded to electronegative atoms, such as the amide proton (if present) or aromatic protons. Green areas indicate neutral or weakly charged regions. The MEP map provides a clear, intuitive picture of the molecule's polarity and its potential interaction sites for hydrogen bonding and other non-covalent interactions. nih.govresearchgate.net

Molecular Dynamics (MD) Simulations for Conformational Analysis

While quantum chemical calculations provide a static picture of a molecule at its minimum energy, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time. MD simulations solve Newton's equations of motion for the atoms in the system, generating a trajectory that reveals the molecule's conformational dynamics and flexibility. rsc.org

MD simulations are particularly useful for exploring the conformational landscape of flexible molecules like this compound. The molecule possesses several rotatable single bonds, such as the bond connecting the phenyl ring to the vinyl carbon and the C-N amide bond. Simulations can track the torsional angles of these bonds over time, revealing the preferred conformations and the energy barriers between them. acs.orgnih.gov

Analysis of the MD trajectory, often using metrics like the Root Mean Square Deviation (RMSD), can quantify the structural stability of the molecule. A stable trajectory with low RMSD fluctuations indicates that the molecule remains in a consistent conformation, while high fluctuations suggest significant flexibility. acs.org This information is critical for understanding how the molecule's shape can change, which in turn affects its interactions with other molecules.

The behavior of a molecule can be significantly influenced by its environment, particularly the solvent. MD simulations can incorporate solvent effects either explicitly, by surrounding the molecule with a box of solvent molecules (e.g., water), or implicitly, by using a continuum model to represent the solvent's dielectric properties. rsc.org

Molecular Docking and Interaction Prediction in Theoretical Models

Extensive literature searches did not yield specific molecular docking or interaction prediction studies focused on this compound. Computational research on analogous structures containing the 4-methoxyphenyl group has been conducted in the context of various biological targets, but direct theoretical models for the specified compound are not publicly available.

Theoretical Ligand-Receptor Binding Mechanisms

There are no dedicated studies in the retrieved scientific literature that detail the theoretical ligand-receptor binding mechanisms of this compound. While general principles of molecular recognition suggest that the methoxy (B1213986) group could act as a hydrogen bond acceptor and the phenyl ring could engage in π-π stacking or hydrophobic interactions, specific computational analyses to confirm these interactions with any particular receptor are not available.

Adsorption Behavior Simulations on Surfaces

No computational studies or simulations detailing the adsorption behavior of this compound on any specific surfaces were identified in the available literature. Such simulations are crucial for understanding the interactions of the molecule with materials in various applications, but this specific area remains unexplored for this compound.

Structure-Activity Relationship (SAR) Investigations via Computational Approaches

No computational Structure-Activity Relationship (SAR) studies for a series of compounds including this compound were found in the scientific literature. SAR studies are fundamental in medicinal chemistry for optimizing lead compounds, but there is no available research that computationally models the relationship between the structural features of this specific molecule and its biological activity. General QSAR (Quantitative Structure-Activity Relationship) principles can be applied to classes of similar compounds, but specific models and data tables for this compound have not been published. researchgate.netnih.govscispace.commdpi.comresearchgate.net

Prediction of Reaction Pathways and Mechanism Studies

There is a lack of published research on the prediction of reaction pathways and mechanistic studies for this compound using computational chemistry. Theoretical investigations into its synthesis, degradation, or metabolic pathways have not been a focus of the available computational studies. While methods like Density Functional Theory (DFT) are powerful tools for elucidating reaction mechanisms, they have not been applied to this specific molecule in the reviewed literature. nih.gov

Therefore, it is not possible to generate a scientifically accurate article that strictly adheres to the requested outline for this compound based on the available information. Providing information on related isomers would be scientifically inaccurate and would deviate from the specific subject of the request.

Chemical Reactivity and Transformation Studies of 2 4 Methoxy Phenyl N Methyl Acrylamide

Reactions Involving the 4-Methoxyphenyl (B3050149) Moiety

The 4-methoxyphenyl moiety is a key region for functionalization due to the electronic properties of the methoxy (B1213986) group and the aromatic nature of the phenyl ring.

Electrophilic Aromatic Substitution Reactions

The benzene (B151609) ring in 2-(4-Methoxy-phenyl)-N-methyl-acrylamide is subject to electrophilic aromatic substitution (EAS). The outcome of such reactions is governed by the interplay of the two substituents on the ring: the activating methoxy group (-OCH₃) and the deactivating 2-(N-methyl-acrylamide) group.

The methoxy group is a powerful activating group and an ortho, para-director due to its ability to donate electron density to the aromatic ring via resonance (+M effect). wikipedia.orgdoubtnut.com This significantly enhances the nucleophilicity of the carbons at the positions ortho and para to it. Conversely, the 2-(N-methyl-acrylamide) substituent is an electron-withdrawing group, which deactivates the ring towards electrophilic attack. Despite the deactivating nature of the acrylamide (B121943) portion, the strong activating effect of the methoxy group is expected to dominate, directing incoming electrophiles primarily to the positions ortho to the methoxy group (C-3 and C-5).

Nitration: The introduction of a nitro group (-NO₂) onto the aromatic ring is a classic EAS reaction. Using a nitrating mixture (typically nitric acid and sulfuric acid), this compound is expected to yield primarily 2-(3-Nitro-4-methoxy-phenyl)-N-methyl-acrylamide. The methoxy group's strong directing effect makes nitration of anisole (B1667542) and its derivatives a rapid process compared to unsubstituted benzene. pearson.com

Halogenation: The reaction with halogens like bromine (Br₂) or chlorine (Cl₂) in the presence of a Lewis acid catalyst is expected to proceed selectively. mt.com For instance, bromination would likely yield 2-(3-Bromo-4-methoxy-phenyl)-N-methyl-acrylamide. The high reactivity of anisole derivatives often allows for halogenation even without a catalyst, though catalyst use ensures better control.

Friedel-Crafts Acylation: This reaction introduces an acyl group (R-C=O) onto the aromatic ring. For example, acylation of anisole with acetyl chloride in the presence of aluminum chloride yields a mixture of 2-methoxyacetophenone (B1211565) and 4-methoxyacetophenone. vedantu.com For the target compound, acylation would be directed to the 3-position, though the deactivating effect of the acrylamide group might necessitate harsher reaction conditions compared to simple anisole. tamu.eduresearchgate.net

Reaction TypeTypical ReagentsExpected Major ProductReference Reaction (Substrate)
NitrationHNO₃, H₂SO₄2-(3-Nitro-4-methoxy-phenyl)-N-methyl-acrylamideNitration of Anisole pearson.com
BrominationBr₂, FeBr₃2-(3-Bromo-4-methoxy-phenyl)-N-methyl-acrylamideBromination of Anisole
Friedel-Crafts AcylationCH₃COCl, AlCl₃2-(3-Acetyl-4-methoxy-phenyl)-N-methyl-acrylamideAcylation of Anisole vedantu.comtamu.edu

Modifications of the Methoxy Group

The methoxy group itself is a site for chemical transformation, most notably through demethylation to yield the corresponding phenol. This conversion is valuable as it unmasks a reactive hydroxyl group, allowing for further derivatization.

Demethylation using Boron Tribromide (BBr₃): One of the most effective and widely used reagents for the cleavage of aryl methyl ethers is boron tribromide. wikipedia.org The reaction proceeds via the formation of a Lewis acid-base adduct between the ether oxygen and the boron atom, followed by nucleophilic attack of a bromide ion on the methyl group. nih.govnih.govgvsu.eduresearchgate.net This method is generally high-yielding, but care must be taken as BBr₃ can potentially react with the amide functionality.

Demethylation with Pyridinium (B92312) Hydrochloride: For large-scale synthesis, heating with molten pyridinium hydrochloride is an effective method. This reagent has been successfully used for the demethylation of analogous compounds like 4-methoxyphenylbutyric acid at high temperatures (e.g., 180 °C). researchgate.net This method avoids harsh Lewis acids that might be incompatible with other functional groups.

Biocatalytic Demethylation: Enzymatic methods offer a milder and highly selective alternative. For example, cobalamin-dependent veratrol-O-demethylases can perform regioselective demethylation on various aryl methyl ethers, including those with multiple methoxy groups, under oxygen-free conditions. acs.org Such a biocatalyst could potentially convert the substrate to 2-(4-Hydroxy-phenyl)-N-methyl-acrylamide without affecting the rest of the molecule.

Reagent/MethodTypical ConditionsProductKey Advantages/Considerations
Boron Tribromide (BBr₃)Inert solvent (e.g., CH₂Cl₂), low temperature2-(4-Hydroxy-phenyl)-N-methyl-acrylamideHigh efficiency; potential for side reactions with amide. nih.govnih.gov
Pyridinium HydrochlorideMolten salt, high temperature (~180 °C)2-(4-Hydroxy-phenyl)-N-methyl-acrylamideSuitable for large scale; avoids strong Lewis acids. researchgate.net
Veratrol-O-demethylaseAqueous buffer, anaerobic2-(4-Hydroxy-phenyl)-N-methyl-acrylamideHigh selectivity, mild conditions, environmentally benign. acs.org

Stereoselective Transformations of the Compound

The α,β-unsaturated system in this compound is a prime target for stereoselective transformations, allowing for the creation of new chiral centers.

Asymmetric Conjugate Addition (Michael Addition): The electron-deficient double bond is susceptible to attack by nucleophiles in a conjugate or Michael addition reaction. By employing chiral catalysts or auxiliaries, this addition can be rendered stereoselective. beilstein-journals.org For example, the addition of thiols (sulfa-Michael addition) or amines (aza-Michael addition) can be catalyzed by chiral N-heterocyclic carbenes (NHCs) or chiral bifunctional catalysts like squaramides to produce enantioenriched products. pkusz.edu.cnnih.gov Such reactions would introduce a new stereocenter at the β-position of the original double bond.

Asymmetric Hydrogenation: The double bond can be reduced to a single bond via hydrogenation. Using a chiral transition metal catalyst (e.g., based on Rhodium or Ruthenium with chiral phosphine (B1218219) ligands), the addition of hydrogen can occur stereoselectively, leading to the formation of one enantiomer of 2-(4-Methoxy-phenyl)-N-methyl-propionamide in excess.

Asymmetric Hydroarylation: A palladium-catalyzed, α-selective hydroarylation reaction has been reported for acrylates and acrylamides. nih.gov This method allows for the introduction of an aryl group and a hydrogen atom across the double bond. Utilizing a chiral ligand system in such a transformation could potentially lead to the stereoselective synthesis of α,β-diaryl propionamides.

TransformationTypical Catalytic SystemPotential Chiral ProductReference Concept
Asymmetric Sulfa-Michael AdditionChiral N-Heterocyclic Carbene (NHC)Enantioenriched 3-thio-substituted propionamideNHC-catalyzed Michael Additions pkusz.edu.cn
Asymmetric Aza-Michael AdditionChiral Squaramide or Cinchona AlkaloidEnantioenriched 3-amino-substituted propionamideOrganocatalytic Aza-Michael Reactions nih.gov
Asymmetric HydrogenationChiral Rhodium or Ruthenium complexesEnantioenriched 2-(4-Methoxy-phenyl)-N-methyl-propionamideCatalytic Asymmetric Hydrogenation

Potential Applications and Future Research Directions in Fundamental Chemistry

Applications as Synthetic Building Blocks in Complex Molecule Synthesis

The acrylamide (B121943) framework is a versatile precursor in organic synthesis. N-aryl acrylamides, a class to which 2-(4-Methoxy-phenyl)-N-methyl-acrylamide belongs, are recognized as effective Michael acceptors in reactions like the Baylis-Hillman reaction. This reaction, which couples activated alkenes with electrophiles, can be used to synthesize α-substituted acrylamide derivatives that are valuable as novel monomers for polymerization and as biologically significant reagents rsc.org. The presence of the methoxy-phenyl group could influence the reactivity and selectivity of such reactions, offering a pathway to a diverse range of complex molecules.

Future research could focus on utilizing this compound in various carbon-carbon and carbon-heteroatom bond-forming reactions. Its potential as a dienophile in Diels-Alder reactions or as a substrate in asymmetric catalysis could be explored to generate chiral building blocks for pharmaceuticals and other fine chemicals.

Exploration in Supramolecular Chemistry and Crystal Engineering

The field of supramolecular chemistry, which studies the non-covalent interactions between molecules, offers significant opportunities for acrylamide derivatives. The amide group in this compound is capable of forming strong hydrogen bonds, which are fundamental to the self-assembly of molecules into well-defined architectures. The methoxy (B1213986) group can also participate in weaker hydrogen bonding and other non-covalent interactions.

Studies on related compounds, such as N-(4-hydroxyphenyl)acrylamide, have demonstrated the formation of two-dimensional corrugated sheets through intermolecular O—H⋯O and N—H⋯O hydrogen bonds wikipedia.org. Similarly, the crystal structure of N-(4-methoxyphenyl)picolinamide reveals nearly coplanar non-hydrogen atoms and intramolecular hydrogen bonds that stabilize its conformation nih.gov. These examples suggest that this compound could be a valuable component in the design of novel supramolecular assemblies, including gels, liquid crystals, and porous materials. The interplay between the N-H hydrogen bond donor, the carbonyl oxygen acceptor, and the methoxy group could lead to the formation of predictable and functional supramolecular structures.

Advanced Materials Science Applications, including Organic Electronics

Polymers derived from acrylamide monomers have found widespread use in various material applications. Polyacrylamide and its derivatives are known for their hydrophilic nature and are used in hydrogels, flocculants, and thickeners nih.govwikipedia.org. The incorporation of aromatic and methoxy functionalities, as seen in this compound, opens up possibilities for applications in advanced materials, particularly in organic electronics.

Organic semiconductors are typically composed of π-conjugated molecules or polymers rsc.orgresearchgate.net. While the acrylamide backbone itself is not conjugated, the methoxy-phenyl group can be a component of larger conjugated systems. Polymers containing methoxyphenyl groups have been investigated for their proton conductivity, a key property for proton exchange membranes in fuel cells rsc.orgnih.govresearchgate.net. For instance, sulfonated methoxyphenyl-containing poly(arylene ether ketone)s have shown high proton conductivity rsc.orgnih.gov.

Future research could explore the polymerization of this compound to create novel polymers. The properties of these polymers could be tailored by copolymerization with other monomers to create materials with specific electronic or optical properties. The potential for these materials in applications such as organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and sensors warrants investigation. The amide group, while not part of the conjugated backbone, can influence the polymer's morphology and intermolecular interactions, which are crucial for charge transport in organic semiconductors researchgate.netwiley-vch.de.

Potential Application AreaRelevant Properties of Acrylamide Derivatives
Organic Electronics Proton conductivity in methoxyphenyl-containing polymers rsc.orgnih.govresearchgate.net. Amide groups influencing polymer morphology and intermolecular interactions researchgate.netwiley-vch.de.
Hydrogels Thermo-responsive behavior of poly(N-isopropylacrylamide) (PNIPAm) .
Sensors Poly(acrylamide) derivatives used for detecting HCl gas researchgate.net.

Mechanistic Investigations of Biological Interactions for Derivative Design

Acrylamide derivatives have shown a range of biological activities, making them interesting scaffolds for drug discovery. The acryloyl functional group can act as a Michael acceptor, forming covalent bonds with biological nucleophiles, a mechanism utilized in the design of some enzyme inhibitors nih.gov. The methoxy-phenyl group is a common feature in many biologically active compounds, contributing to binding affinity and pharmacokinetic properties.

For example, certain acrylamide derivatives have been investigated for their cytotoxic activity against cancer cell lines nih.gov. The design of these compounds often involves modifying the N-aryl substituent to optimize their interaction with biological targets. The N-methyl group in this compound can also influence its biological activity and metabolic stability.

Future research should involve the synthesis and biological evaluation of a library of derivatives based on the this compound scaffold. Mechanistic studies could elucidate how these compounds interact with specific biological targets, such as enzymes or receptors. This knowledge would be invaluable for the rational design of new therapeutic agents.

Biological Activity of Acrylamide Derivatives
Anticancer Activity
Enzyme Inhibition

Development of Novel Catalytic Systems Utilizing the Compound

The structural features of this compound suggest its potential use in the development of novel catalytic systems. The amide functionality can coordinate to metal centers, making it a potential ligand for transition metal catalysis. The electronic properties of the methoxy-phenyl group can be tuned to modulate the catalytic activity of the metal center.

Furthermore, polymers derived from this monomer could serve as supports for catalysts. The polymer backbone could provide a stable and recyclable platform for anchoring catalytic species. The use of biocatalysts in the production of acrylamide itself, through the enzymatic hydration of acrylonitrile, highlights the synergy between catalysis and acrylamide chemistry researchgate.netencyclopedia.pub. This suggests that derivatives of acrylamide could also be substrates or components of biocatalytic systems.

Future research in this area could involve the synthesis of metal complexes with this compound as a ligand and the evaluation of their catalytic activity in various organic transformations. Additionally, the development of polymer-supported catalysts based on this monomer could lead to more sustainable and efficient chemical processes.

Theoretical Studies on Novel Acrylamide Derivatives and Analogs

Computational chemistry provides a powerful tool for predicting the properties and reactivity of molecules. Theoretical studies on acrylamide derivatives can offer insights into their electronic structure, conformational preferences, and reaction mechanisms nih.gov. For this compound, quantum chemical calculations could be employed to understand the influence of the methoxy and N-methyl groups on the reactivity of the acrylamide moiety.

Density Functional Theory (DFT) calculations, for instance, have been used to study the reaction between the ultimate carcinogen of acrylamide and guanine, providing insights into the mechanism of its toxicity researchgate.net. Similar studies on this compound and its derivatives could help in assessing their potential biological activity and designing safer molecules.

Future theoretical investigations could focus on:

Conformational Analysis: Determining the stable conformations of the molecule and the rotational barriers around the C-N and C-C single bonds.

Reactivity Indices: Calculating parameters such as frontier molecular orbital energies (HOMO and LUMO) to predict its reactivity in different chemical reactions.

Spectroscopic Properties: Simulating NMR, IR, and UV-Vis spectra to aid in the characterization of the compound and its derivatives.

These theoretical studies would complement experimental work and guide the synthesis and application of novel acrylamide derivatives.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.